BenchChemオンラインストアへようこそ!

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide

Anticancer Cytotoxicity MCF-7 Breast Cancer

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide (CAS 476463-58-8) is a synthetic small molecule belonging to the 1,3,4-thiadiazole class. Its structure features a 5-(4-chlorophenyl)-1,3,4-thiadiazole core linked via an acetamide bridge to a 2-naphthyloxy moiety, yielding a molecular formula of C20H14ClN3O2S and a molecular weight of 395.86 g/mol.

Molecular Formula C20H14ClN3O2S
Molecular Weight 395.86
CAS No. 476463-58-8
Cat. No. B3018009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide
CAS476463-58-8
Molecular FormulaC20H14ClN3O2S
Molecular Weight395.86
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=NN=C(S3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C20H14ClN3O2S/c21-16-8-5-14(6-9-16)19-23-24-20(27-19)22-18(25)12-26-17-10-7-13-3-1-2-4-15(13)11-17/h1-11H,12H2,(H,22,24,25)
InChIKeyDUGJZPYIDANUQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide (CAS 476463-58-8): Sourcing & Chemical Profile


N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide (CAS 476463-58-8) is a synthetic small molecule belonging to the 1,3,4-thiadiazole class. Its structure features a 5-(4-chlorophenyl)-1,3,4-thiadiazole core linked via an acetamide bridge to a 2-naphthyloxy moiety, yielding a molecular formula of C20H14ClN3O2S and a molecular weight of 395.86 g/mol [1]. This compound is primarily supplied for non-human research purposes . The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, known for its favorable metabolic profile and hydrogen-bonding capacity, with the sulfur atom enhancing lipid solubility [2].

Why N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide Cannot Be Readily Substituted


Generic substitution within the 1,3,4-thiadiazole class is high-risk due to extreme sensitivity of biological activity to the specific N-2 substituent. Even structurally close analogs of 5-(4-chlorophenyl)-1,3,4-thiadiazole exhibit vastly different cytotoxicity profiles. A series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives with various heterocyclic substitutions showed a 10-fold range in IC50 values against MCF-7 cells (from 0.022 µM to inactive), with the most active being a piperazine-substituted analog (4e) and a benzyl piperidine analog (4i) [1]. The naphthalen-2-yloxy acetamide moiety in the target compound introduces distinct lipophilic and steric properties not present in these active comparators. This structural divergence can critically alter target binding, selectivity, and pharmacokinetic behavior, making direct functional interchange unreliable without comparative experimental data.

Quantitative Differentiation Evidence for N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide


Anticancer Cytotoxicity: Class-Level Potency Spectrum of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Core

While no direct cytotoxicity data exists for the target compound itself, a closely related series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds was evaluated against MCF-7 and HepG2 cancer cell lines. The most potent analog, compound 4e, exhibited an IC50 of 0.022 µM against MCF-7 cells, whereas other analogs in the series showed IC50 values ranging from 0.16 µM to >100 µM [1]. This demonstrates that minor structural modifications to the 5-(4-chlorophenyl)-1,3,4-thiadiazole core cause drastic changes in anticancer potency. The naphthalen-2-yloxy acetamide substitution in the target compound is a unique structural feature not evaluated in this series, and its biological activity profile cannot be inferred from these data alone.

Anticancer Cytotoxicity MCF-7 Breast Cancer

Selectivity Profile: Cancer Cell vs. Normal Cell Cytotoxicity

A selectivity study for the active 5-(4-chlorophenyl)-1,3,4-thiadiazole analogs 4e and 4i demonstrated high selective cytotoxicity towards MCF-7 and HepG2 cancer cells over normal mammalian Vero cells, with selectivity indices (SI) ranging from 5.2 to >454.5 [1]. Compound 4i showed the highest selectivity (SI > 454.5 for HepG2 cells and SI = 168.2 for MCF-7 cells). This indicates the scaffold can achieve excellent therapeutic windows. The target compound, bearing a distinct naphthalen-2-yloxy substituent, may exhibit a different selectivity profile that requires independent determination.

Anticancer Selectivity Index Vero Cells

In Vivo Tumor Targeting Potential: Radioactive Tracing Evidence for Scaffold

An in vivo radioactive tracing study of compound 4i (a 5-(4-chlorophenyl)-1,3,4-thiadiazole-based benzyl piperidine derivative) in a tumor-bearing mice model demonstrated targeting ability to sarcoma cells [1]. The 131I-labeled 4i showed significant accumulation in the tumor-bearing right thigh compared to the control left thigh, with a tumor-to-muscle (T/M) ratio of 4.18 ± 0.32 at 4 h post-injection. This provides a benchmark for the scaffold's in vivo tumor-homing capability. The target compound's distinct lipophilic naphthalene moiety may alter its biodistribution and targeting kinetics, necessitating direct comparative in vivo studies.

In Vivo Imaging Sarcoma Pharmacokinetics

Antimicrobial Potential: Class-Level Evidence for Anti-Infective Activity

A series of naphthyl-bearing 1,3,4-thiadiazoleacetamides targeting the parasitic folate pathway demonstrated in vitro antimalarial activity against CQ-sensitive PfNF54 and CQ-resistant PfW2 strains of P. falciparum. Compounds T5 and T6 showed IC50 values of 0.94 µM and 3.46 µM against PfNF54, while T8 exhibited an IC50 of 3.91 µM against PfW2 [1]. These compounds also showed antileishmanial activity. Although the target compound is not a direct match for this series, the shared naphthyl-thiadiazole-acetamide architecture suggests the scaffold's potential for anti-infective applications, with the specific substitution pattern being a critical determinant of potency and spectrum.

Antimalarial Antileishmanial PfDHFR Inhibition

Herbicidal Activity Profile: Patent-Disclosed Acetamide Class Comparisons

Substituted thiadiazolyloxy acetamides are disclosed as herbicides, with EP-2243366-A2 describing synergistic herbicidal agents comprising N-(alkyl, alkenyl, or alkynyl)-N-aryl-thiadiazolyloxy-acetamide derivatives [1]. While the target compound fits this general structural class, its specific 4-chlorophenyl and naphthalen-2-yloxy substitutions create a unique combination that may offer a differentiated herbicidal spectrum or synergistic potential compared to the predominantly alkyl/alkenyl-substituted analogs in the patent. Direct comparative herbicidal activity (e.g., GR50 values against specific weed species) for the target compound has not been publicly reported, but the patent class provides a framework for evaluating its potential as a lead for selective weed control.

Herbicide Synergistic Agent Agrochemical

Physicochemical Differentiation: Calculated vs. Measured Properties

The target compound has a predicted logP of 4.471 (ZINC database) [1], which is significantly higher than that of the active anticancer comparators 4e and 4i (calculated logP values approximately 2.8–3.5 based on their structures). This increased lipophilicity, imparted by the naphthalen-2-yloxy group, may enhance membrane permeability but could also affect solubility and metabolic stability. The measured purity from commercial sources is typically 95% , but no analytical certificate with orthogonal purity data (e.g., HPLC, elemental analysis) is publicly available for this compound. This lack of validated purity data is a critical concern for reproducible biological testing.

Lipophilicity Drug-likeness Physicochemical Profile

High-Value Application Scenarios for N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide Procurement


Scaffold-Hopping & SAR Expansion in Anticancer Lead Optimization

The target compound serves as a strategic scaffold-hopping candidate to explore the effect of replacing the piperazine/benzyl piperidine substituents in the most active 5-(4-chlorophenyl)-1,3,4-thiadiazole anticancer leads (e.g., compounds 4e, 4i [1]) with a naphthalen-2-yloxy acetamide moiety. Comparative MTT assays against MCF-7 and HepG2 cells would quickly reveal whether this modification improves potency, selectivity, or overcomes resistance. This compound is procured specifically to test the hypothesis that increased lipophilicity from the naphthyl group enhances cellular uptake and target engagement.

Anti-Infective Drug Discovery Targeting the Parasitic Folate Pathway

Based on the potent antimalarial activity of structurally analogous naphthyl-thiadiazole-acetamides (T5, T6, T8 with IC50 < 4 µM against P. falciparum [2]), the target compound is a logical next candidate for in vitro screening against drug-resistant P. falciparum strains and PfDHFR enzyme inhibition assays. Its procurement is driven by the need to systematically map the structure-activity relationship at the thiadiazole 5-position, specifically comparing 4-chlorophenyl substitution (target compound) vs. the piperazinyl-methylthiadiazole hybrids of the published series.

Herbicide Lead Discovery and Synergy Screening

The compound is procured for evaluation as a potential component of synergistic herbicidal mixtures, as outlined in patent EP-2243366-A2 [3]. Its unique substitution pattern (4-chlorophenyl + naphthyloxy) is not exemplified in the patent literature, providing an opportunity to assess novel weed control spectra. The procurement intent is to generate comparative GR50 data against key weed species (e.g., Amaranthus, Echinochloa) alongside known thiadiazolyloxy-acetamide herbicides to establish differentiation before committing to a full patent filing.

Physicochemical Probe for LogP-Dependent ADME Studies

With a calculated logP of 4.471 [4], significantly higher than most reported active thiadiazole analogs, this compound is an ideal probe for investigating the impact of extreme lipophilicity on membrane permeability, plasma protein binding, and metabolic stability within the thiadiazole class. Procurement supports parallel artificial membrane permeability assay (PAMPA) and microsomal stability studies, directly comparing the target compound against the less lipophilic comparator 4e to generate a quantitative structure-property relationship (QSPR) model.

Quote Request

Request a Quote for N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.